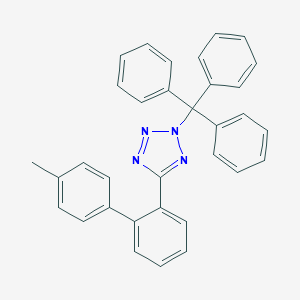
1-(2-Trityltetrazol-5-yl)-2-(4-tolyl)benzene
描述
1-(2-Trityltetrazol-5-yl)-2-(4-tolyl)benzene, also known as this compound, is a useful research compound. Its molecular formula is C33H26N4 and its molecular weight is 478.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-(2-Trityltetrazol-5-yl)-2-(4-tolyl)benzene is a compound that has garnered interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the available literature on the biological activity of this compound, including its synthesis, mechanisms of action, and therapeutic applications.
Synthesis
The synthesis of this compound typically involves the reaction of trityl azide with appropriate benzene derivatives. The tetrazole moiety is crucial for the biological activity of this compound, as tetrazoles are known to exhibit diverse pharmacological effects. The synthetic pathway generally follows these steps:
- Formation of Trityltetrazole : Trityl azide reacts with a suitable precursor to form the tetrazole ring.
- Benzene Substitution : The tetrazole is then substituted at the 5-position to yield the final product.
This compound exhibits various biological activities through multiple mechanisms:
- Antihypertensive Effects : Similar to other tetrazole-containing compounds, it may act as an angiotensin II receptor antagonist, potentially lowering blood pressure by inhibiting vasoconstriction.
- Antitumor Activity : Preliminary studies suggest that this compound may selectively target tumor cells, enhancing its therapeutic efficacy against certain cancers.
Case Studies and Research Findings
Several studies have investigated the biological effects of related compounds, providing insights into the potential activities of this compound:
-
Anticancer Activity : In vitro studies demonstrated that tetrazole derivatives exhibit cytotoxic effects on various cancer cell lines, including breast and prostate cancer cells. These effects are often attributed to induction of apoptosis and inhibition of cell proliferation.
Cell Line IC50 (µM) Mechanism of Action MCF-7 (Breast) 15 Apoptosis induction PC-3 (Prostate) 20 Cell cycle arrest - Antihypertensive Studies : Compounds similar to this compound have been shown to effectively lower blood pressure in animal models by antagonizing angiotensin II receptors.
- Neuroprotective Effects : Some tetrazole derivatives have been reported to possess neuroprotective properties, potentially useful in treating neurodegenerative diseases.
属性
IUPAC Name |
5-[2-(4-methylphenyl)phenyl]-2-trityltetrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H26N4/c1-25-21-23-26(24-22-25)30-19-11-12-20-31(30)32-34-36-37(35-32)33(27-13-5-2-6-14-27,28-15-7-3-8-16-28)29-17-9-4-10-18-29/h2-24H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYKTVBDAUALDLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC=CC=C2C3=NN(N=N3)C(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H26N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details

















体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













